molecular formula C8H8N4O3S B13118679 4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No.: B13118679
M. Wt: 240.24 g/mol
InChI Key: RTWUIHFWCHZBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 4H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzene ring, which can enhance its binding affinity and specificity towards certain biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

4-hydroxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O3S/c13-7-1-3-8(4-2-7)16(14,15)11-12-5-9-10-6-12/h1-6,11,13H

InChI Key

RTWUIHFWCHZBDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)NN2C=NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.